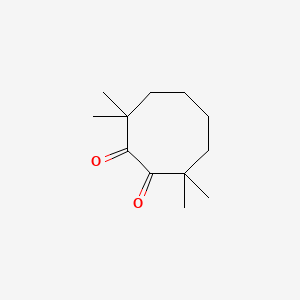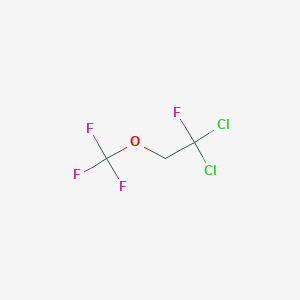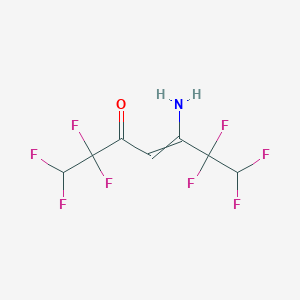
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one is a fluorinated organic compound with the molecular formula C₇H₅F₈NO. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one typically involves the introduction of fluorine atoms into the hept-4-en-3-one backbone. One common method is the fluorination of hept-4-en-3-one derivatives using fluorinating agents such as elemental fluorine (F₂) or other fluorinating reagents under controlled conditions. The amino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Applications De Recherche Scientifique
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mécanisme D'action
The mechanism of action of 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one involves its interaction with molecular targets through its fluorinated and amino functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical pathways. The amino group can form hydrogen bonds and engage in nucleophilic interactions, influencing the compound’s biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,1,2,2,6,6,7,7-octafluoroheptane: Lacks the double bond present in 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one.
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-yn-3-one: Contains a triple bond instead of a double bond.
5-Amino-1,1,2,2,6,6,7,7-octafluorohex-4-en-3-one: Has one less carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of both a double bond and an amino group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
80070-82-2 |
|---|---|
Formule moléculaire |
C7H5F8NO |
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
5-amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one |
InChI |
InChI=1S/C7H5F8NO/c8-4(9)6(12,13)2(16)1-3(17)7(14,15)5(10)11/h1,4-5H,16H2 |
Clé InChI |
XSGQTDCCEYDBLT-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(F)F)(F)F)N)C(=O)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
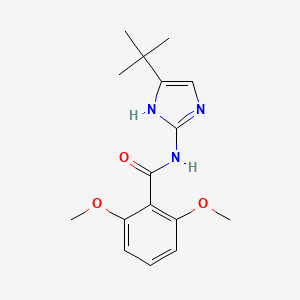
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
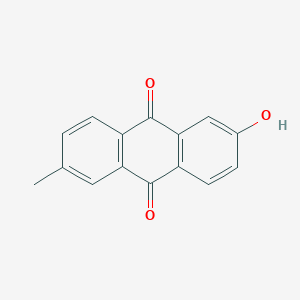
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
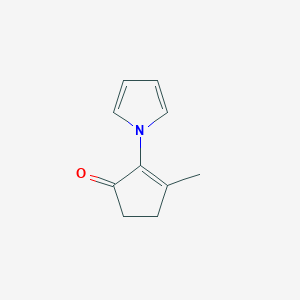
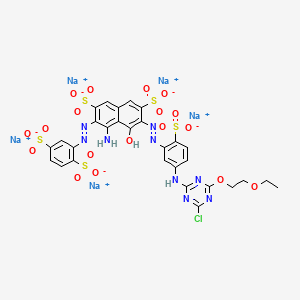
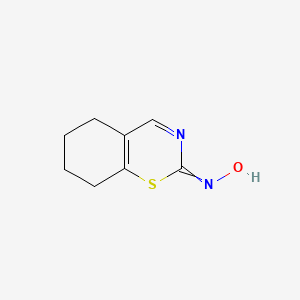

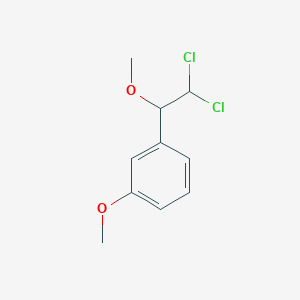
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
